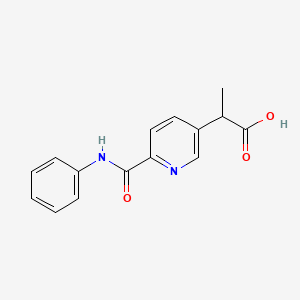
(E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A77 1726-d4, also known as 2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, is a deuterated form of teriflunomide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a metabolite of leflunomide, a drug used to treat rheumatoid arthritis and other autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A77 1726-d4 involves the deuteration of teriflunomideThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of A77 1726-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle deuterated chemicals and ensure the safety and quality of the final product .
化学反応の分析
Types of Reactions
A77 1726-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert A77 1726-d4 into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
科学的研究の応用
A77 1726-d4 has numerous applications in scientific research, including:
作用機序
The mechanism of action of A77 1726-d4 is similar to that of teriflunomide. It primarily inhibits dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as activated lymphocytes. Additionally, A77 1726-d4 has been shown to modulate immune responses by affecting various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation .
類似化合物との比較
Similar Compounds
Teriflunomide: The non-deuterated form of A77 1726-d4, used as an immunomodulatory drug for the treatment of multiple sclerosis.
Leflunomide: The prodrug of teriflunomide, used to treat rheumatoid arthritis.
Uniqueness
A77 1726-d4 is unique due to its deuterated nature, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it a valuable tool in pharmacokinetic and metabolic studies .
特性
分子式 |
C12H9F3N2O2 |
|---|---|
分子量 |
270.21 g/mol |
IUPAC名 |
(E)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7+ |
InChIキー |
UTNUDOFZCWSZMS-JXMROGBWSA-N |
異性体SMILES |
C/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O |
正規SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)


![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)

![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)








